

An In-depth Technical Guide to (3-bromo-5-isoxazolyl)methanol

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Compound of Interest

Compound Name: 3-Bromo-5-hydroxymethylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-bromo-5-isoxazolyl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as a modulator of key cellular signaling pathways.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-bromo-1,2-oxazol-5-yl)methanol. It belongs to the isoxazole class of heterocyclic compounds, which are noted for their diverse chemical reactivity and biological activities.

Table 1: Physicochemical Properties of (3-bromo-1,2-oxazol-5-yl)methanol and Related Compounds

Property	Value (for related compounds)	Reference Compound
Molecular Formula	C ₁₀ H ₈ BrNO ₂	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]
Molecular Weight	254.08 g/mol	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]
Melting Point	113-121 °C	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]
Purity	≥ 97%	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]
Appearance	Cream color small needles	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]

Table 2: Computed Physicochemical Properties of a Related Compound

Property	Value	Reference Compound
XLogP3	1.1	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Hydrogen Bond Donor Count	2	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Hydrogen Bond Acceptor Count	3	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Rotatable Bond Count	4	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Exact Mass	262.03169 Da	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Topological Polar Surface Area	58.3 Å ²	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]

Synthesis and Experimental Protocols

The synthesis of (3-bromo-5-isoxazolyl)methanol and its derivatives often involves a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.[3]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a generalized procedure based on the synthesis of similar isoxazole derivatives.[3][4]

Materials:

- An appropriate aldehyde (e.g., a bromo-substituted aldehyde)
- Hydroxylamine hydrochloride
- A base (e.g., pyridine or sodium hydroxide)
- A chlorinating agent (e.g., sodium hypochlorite or N-chlorosuccinimide)
- Propargyl alcohol
- An appropriate solvent (e.g., pyridine, ethanol, or dichloromethane)

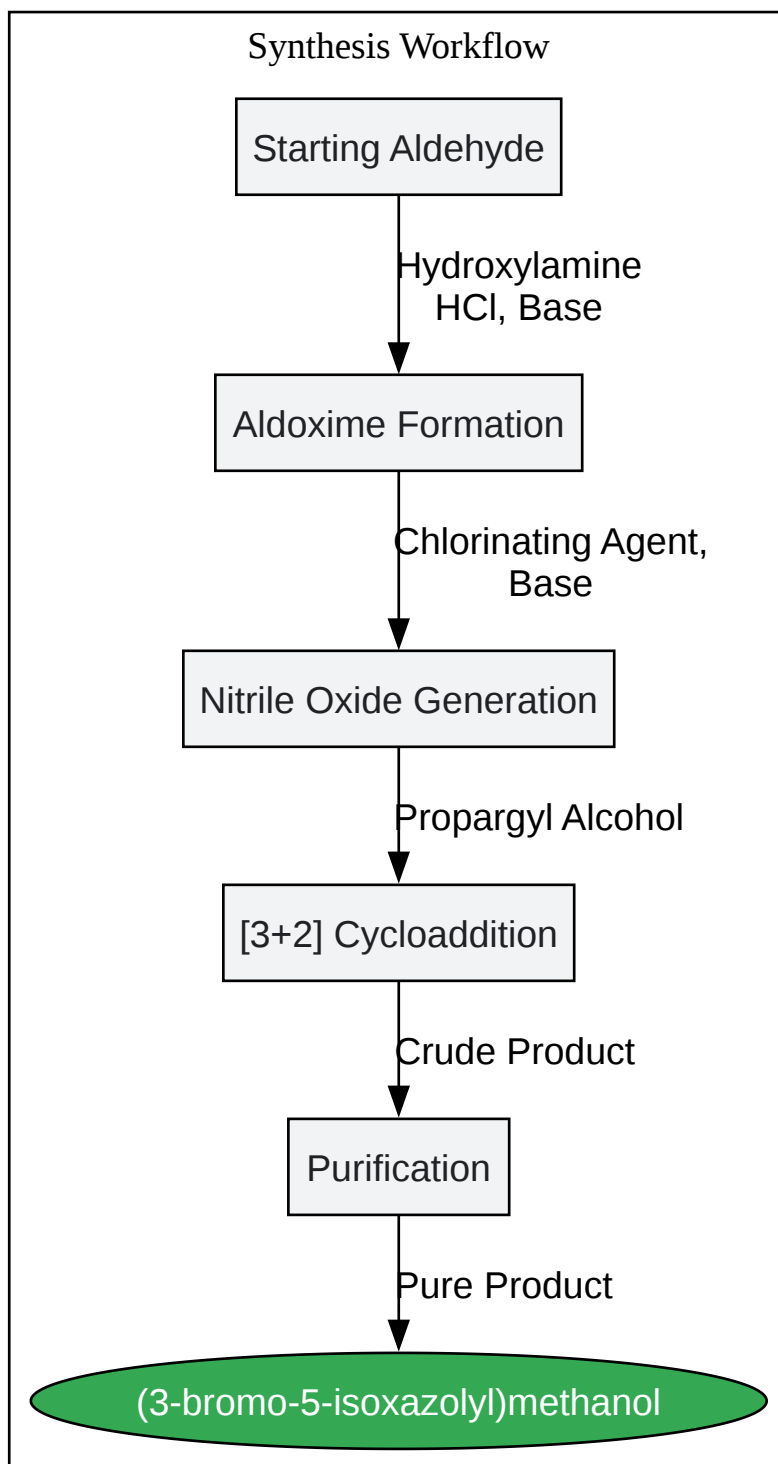
Procedure:

- **Oxime Formation:** The starting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. This reaction is typically carried out at room temperature.
- **Nitrile Oxide Formation:** The aldoxime is then converted in situ to a nitrile oxide. This is often achieved by chlorination with an agent like sodium hypochlorite, followed by base-induced dehydrohalogenation.
- **Cycloaddition:** The generated nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This step forms the isoxazole ring with the desired hydroxymethyl group at the 5-position.
- **Purification:** The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure (3-bromo-5-isoxazolyl)methanol.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including:

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** To identify characteristic functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.



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Caption: A generalized workflow for the synthesis of (3-bromo-5-isoxazolyl)methanol.

Biological Activity and Signaling Pathways

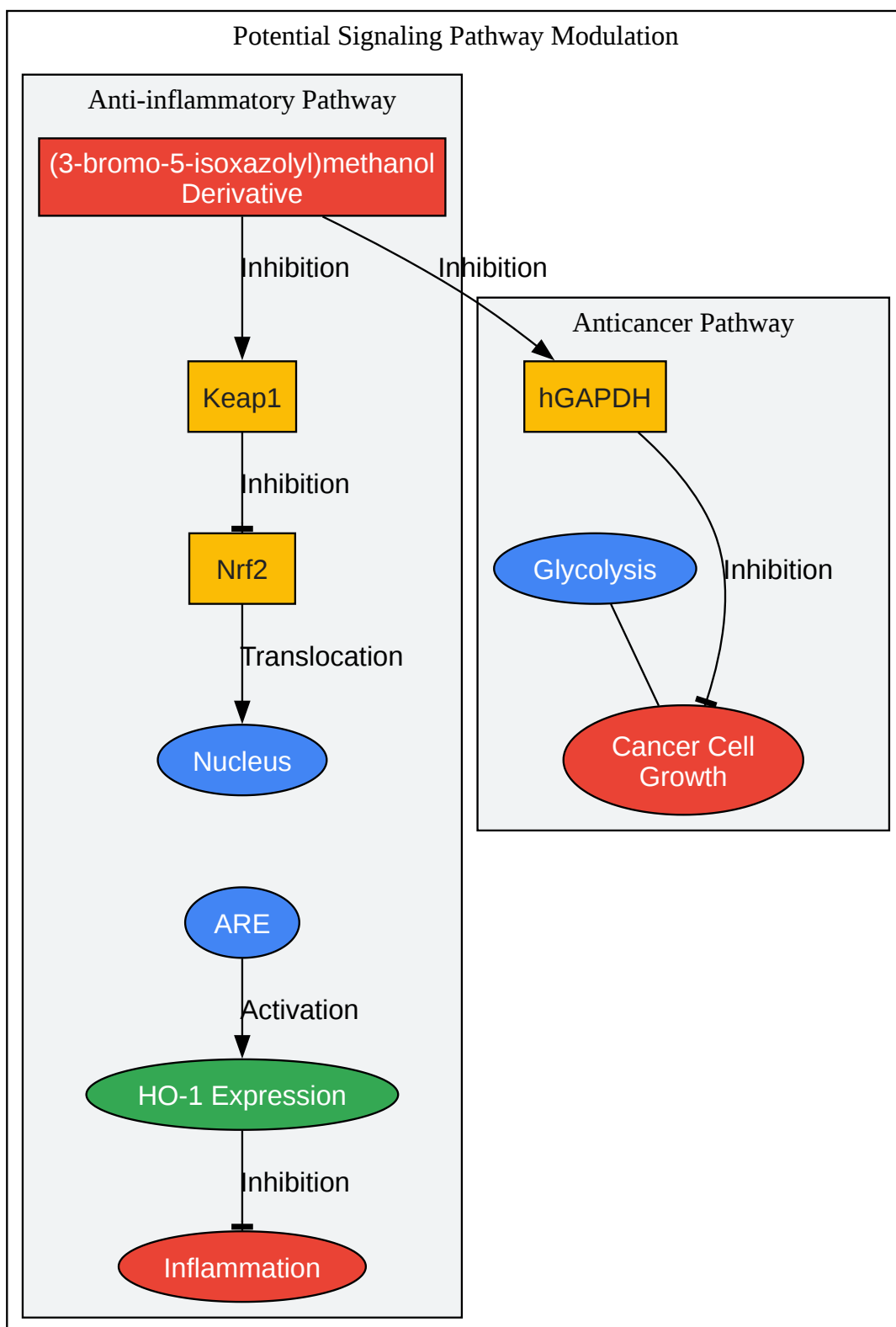
Bromo-isoxazole derivatives have garnered attention for their potential as therapeutic agents, particularly in the fields of oncology and inflammatory diseases.^{[1][5][6]} Research has indicated that these compounds can interact with key cellular signaling pathways.

3.1. Anticancer Activity: Targeting Glycolysis

Certain 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a crucial enzyme in the glycolytic pathway.^{[7][8]} Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them particularly vulnerable to inhibitors of this pathway.^[7] By inactivating hGAPDH, these compounds can disrupt the energy metabolism of cancer cells, leading to reduced cell growth and proliferation.^{[7][8]}

3.2. Anti-inflammatory Activity: Nrf2/HO-1 Pathway Activation

Some 3-bromo-4,5-dihydroisoxazole compounds have been shown to activate the Nrf2/HO-1 signaling pathway.^[9] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as certain bromo-isoxazole derivatives, can react with cysteine residues on Keap1, leading to the release of Nrf2.^[9] Nrf2 then translocates to the nucleus and promotes the expression of antioxidant genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory properties.^[9]



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